molecular formula C8H12N2O4 B2679579 Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) CAS No. 218164-28-4

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)

Cat. No.: B2679579
CAS No.: 218164-28-4
M. Wt: 200.194
InChI Key: KLHAVRMAESBRPS-UHFFFAOYSA-N
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Description

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . . This compound is characterized by the presence of a cyano group, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety.

Preparation Methods

The synthesis of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and cyanoacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the Boc-protected intermediate.

    Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.

    Final Product: The final product, acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), is obtained after purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) can be compared with similar compounds such as:

Properties

IUPAC Name

2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHAVRMAESBRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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